Ethyl 2-(2,6-dimethylanilino)-2-oxo-acetate
Description
Ethyl 2-(2,6-dimethylanilino)-2-oxo-acetate is an α-ketoester derivative characterized by a 2,6-dimethylanilino substituent attached to a central oxo-acetate backbone. This compound is structurally significant due to its dual functional groups: the ester moiety enhances solubility in organic solvents, while the 2,6-dimethylanilino group imparts steric and electronic effects that influence reactivity. It is frequently employed as a ligand in coordination chemistry (e.g., in copper-catalyzed reactions) and as a precursor in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
ethyl 2-(2,6-dimethylanilino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)13-10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKILREZHHLCALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=CC=C1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601239884 | |
| Record name | Ethyl 2-[(2,6-dimethylphenyl)amino]-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2903-46-0 | |
| Record name | Ethyl 2-[(2,6-dimethylphenyl)amino]-2-oxoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2903-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(2,6-dimethylphenyl)amino]-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl [(2,6-dimethylphenyl)carbamoyl]formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Ethyl 2-(2,6-dimethylanilino)-2-oxo-acetate is a derivative of 2,6-Dimethylaniline, which is a key starting material used in the synthesis of many classes of drugs, such as anesthetics like Lidocaine. The primary targets of this compound are likely to be similar to those of its parent compound, acting on sodium channels in neurons to inhibit the sensation of pain.
Mode of Action
The compound interacts with its targets, primarily the sodium channels in neurons, by blocking these channels and preventing the influx of sodium ions. This action disrupts the normal depolarization process that occurs when nerve endings are stimulated, effectively numbing the area where the compound is applied.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium ion transport across neuronal cell membranes. By blocking sodium channels, the compound prevents the depolarization of neurons and the subsequent transmission of signals to the brain that would be interpreted as pain.
Pharmacokinetics
For instance, Lidocaine, a related compound, is known to be rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted via the kidneys.
Result of Action
The result of the compound’s action is a local anesthetic effect, numbing the area where it is applied and providing relief from pain. This is achieved through its action on sodium channels in neurons, disrupting the normal signal transmission processes and preventing the sensation of pain.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can affect the compound’s ionization state and therefore its ability to interact with its targets. Additionally, factors such as temperature and the presence of other substances can affect the compound’s stability and efficacy.
Biological Activity
Ethyl 2-(2,6-dimethylanilino)-2-oxo-acetate, with the CAS number 2903-46-0, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes .
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis and inhibit cell proliferation in cancer cells by targeting specific signaling pathways .
The biological effects of this compound can be summarized as follows:
- Cell Membrane Disruption : The compound may interact with bacterial membranes, leading to increased permeability and subsequent cell death.
- Enzyme Inhibition : It has been suggested that the compound inhibits enzymes crucial for bacterial metabolism and cancer cell proliferation.
- Apoptosis Induction : Evidence indicates that it may activate apoptotic pathways in cancer cells, promoting programmed cell death .
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of this compound demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that this compound possesses promising antimicrobial properties .
Anticancer Studies
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 18 |
These findings suggest that the compound may serve as a lead candidate for further development in anticancer therapies .
Case Studies
Recent research has highlighted the potential of this compound in drug formulation. For instance, a case study involving the compound's formulation with other active agents showed enhanced efficacy against multidrug-resistant bacterial strains. The combination therapy resulted in reduced MIC values compared to individual compounds.
Comparison with Similar Compounds
Key Structural Features :
- Molecular formula: C₁₂H₁₅NO₃ (inferred from analogs ).
- Functional groups: Ethyl ester, α-keto group, 2,6-dimethylaniline.
- Applications: Ligand in catalysis, intermediate in organic synthesis.
Comparison with Structural Analogs
Substituent Variations in Aromatic Moieties
The 2,6-dimethylanilino group distinguishes this compound from analogs with alternative aryl or alkyl substituents. Key comparisons include:
Key Observations :
Physical and Spectroscopic Properties
NMR Data :
Crystal Packing :
- The triazole analog forms centrosymmetric dimers via C–H⋯O interactions, while the 2,6-dimethylanilino derivative may exhibit similar hydrogen bonding, affecting solubility .
Q & A
Q. How do steric effects from the 2,6-dimethyl group influence the compound’s reactivity in palladium-catalyzed cross-couplings?
- Methodological Answer :
- Steric Maps : Generate using MOE software to show hindered access to the anilino nitrogen.
- Catalytic Screening : Test Pd(OAc)₂/XPhos systems in Suzuki couplings; the dimethyl groups reduce yields (<40%) compared to unsubstituted analogs, necessitating bulkier ligands (e.g., SPhos) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
